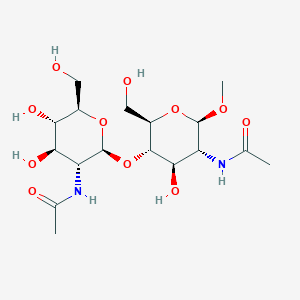
O-Methyl-di-N-acetyl beta-chitobioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl-di-N-acetyl beta-chitobioside (MDCB) is a chemical compound that belongs to the family of chitin oligosaccharides. It is a dimer of N-acetylglucosamine, which is a major component of the exoskeleton of insects, crustaceans, and fungi. MDCB has been synthesized by several methods, and its potential applications in scientific research have been extensively investigated.
Mécanisme D'action
O-Methyl-di-N-acetyl beta-chitobioside is thought to act as a ligand for carbohydrate-binding proteins, such as chitinases and lectins. It may also modulate the activity of immune cells, such as macrophages and dendritic cells, by binding to specific receptors on their surface. O-Methyl-di-N-acetyl beta-chitobioside may also affect gene expression and signal transduction pathways in cells.
Effets Biochimiques Et Physiologiques
O-Methyl-di-N-acetyl beta-chitobioside has been shown to have a variety of biochemical and physiological effects, including the stimulation of immune cells, the inhibition of cancer cell growth, and the modulation of gene expression. O-Methyl-di-N-acetyl beta-chitobioside has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
O-Methyl-di-N-acetyl beta-chitobioside has several advantages for lab experiments, including its stability, solubility, and availability. O-Methyl-di-N-acetyl beta-chitobioside is also relatively inexpensive and easy to synthesize. However, O-Methyl-di-N-acetyl beta-chitobioside has some limitations, including its potential toxicity and its limited ability to penetrate cell membranes.
Orientations Futures
There are several future directions for research on O-Methyl-di-N-acetyl beta-chitobioside, including its use as a therapeutic agent for cancer and other diseases, its potential as a vaccine adjuvant, and its role in the development of insecticides and antifungal agents. Further studies are needed to determine the optimal dose and route of administration for O-Methyl-di-N-acetyl beta-chitobioside, as well as its potential side effects and toxicities.
Conclusion
In conclusion, O-Methyl-di-N-acetyl beta-chitobioside is a chitin oligosaccharide with potential applications in scientific research. It can be synthesized by several methods and has been shown to have a variety of biochemical and physiological effects. O-Methyl-di-N-acetyl beta-chitobioside has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies are needed to fully understand the potential of O-Methyl-di-N-acetyl beta-chitobioside in scientific research and its potential as a therapeutic agent.
Méthodes De Synthèse
O-Methyl-di-N-acetyl beta-chitobioside can be synthesized by several methods, including enzymatic hydrolysis, chemical synthesis, and chitinase-catalyzed hydrolysis. Enzymatic hydrolysis involves the use of chitinase enzymes to break down chitin into smaller oligosaccharides, including O-Methyl-di-N-acetyl beta-chitobioside. Chemical synthesis involves the reaction of N-acetylglucosamine with a methylating agent, such as methyl iodide, to produce O-Methyl-di-N-acetyl beta-chitobioside. Chitinase-catalyzed hydrolysis involves the use of chitinase enzymes to break down chitin into O-Methyl-di-N-acetyl beta-chitobioside.
Applications De Recherche Scientifique
O-Methyl-di-N-acetyl beta-chitobioside has potential applications in scientific research, including its use as a substrate for chitinase enzymes, as a ligand for carbohydrate-binding proteins, and as a tool for studying chitin metabolism in insects and fungi. O-Methyl-di-N-acetyl beta-chitobioside has also been used to study the effects of chitin oligosaccharides on the immune system and the development of cancer.
Propriétés
Numéro CAS |
19272-54-9 |
|---|---|
Nom du produit |
O-Methyl-di-N-acetyl beta-chitobioside |
Formule moléculaire |
C17H30N2O11 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C17H30N2O11/c1-6(22)18-10-13(25)12(24)8(4-20)28-17(10)30-15-9(5-21)29-16(27-3)11(14(15)26)19-7(2)23/h8-17,20-21,24-26H,4-5H2,1-3H3,(H,18,22)(H,19,23)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1 |
Clé InChI |
OMQXNBZLIHSROF-GBZYHGPESA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC)CO)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O |
Autres numéros CAS |
19272-54-9 |
Synonymes |
methyl N,N'-diacetyl-beta-D-chitobioside O-methyl-di-N-acetyl beta-chitobioside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



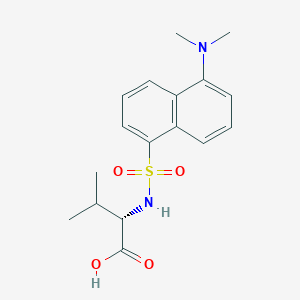
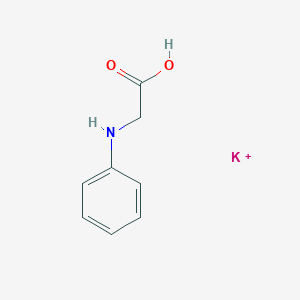
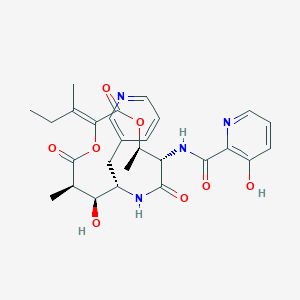
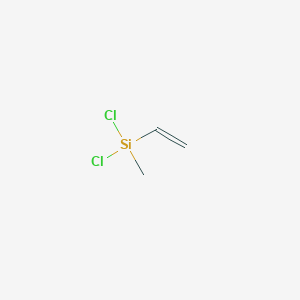
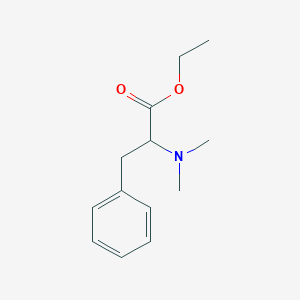

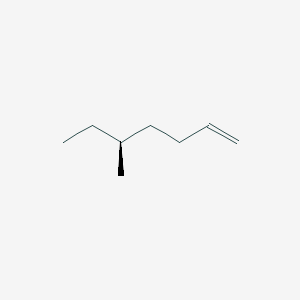

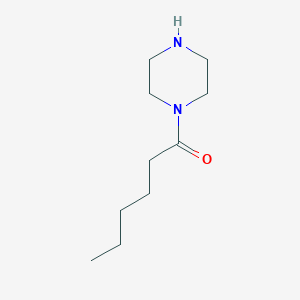

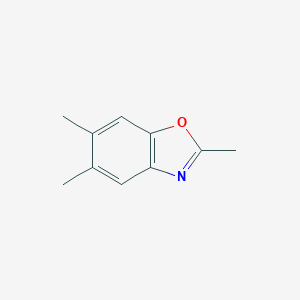
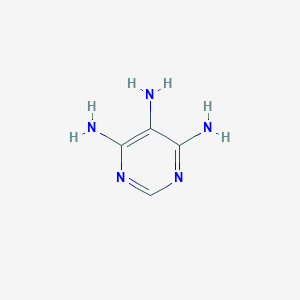
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)
